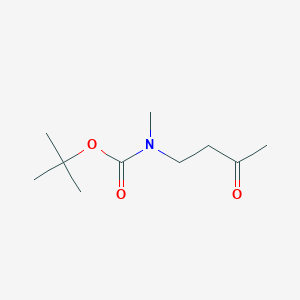

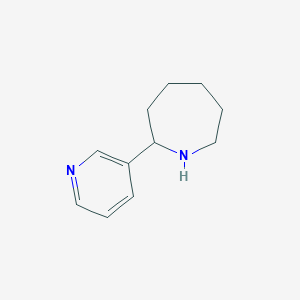

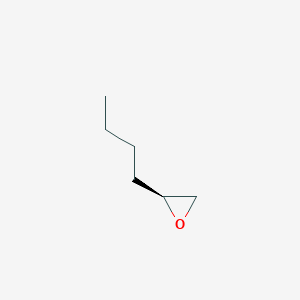

![molecular formula C7H5NS B153569 Thieno[2,3-b]pyridine CAS No. 272-23-1](/img/structure/B153569.png)

Thieno[2,3-b]pyridine

概要

説明

Thieno[2,3-b]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in drug discovery and its versatile chemical properties. The compound serves as a building block for various synthetic derivatives, which can exhibit a range of biological activities .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives has been achieved through various methods. A regioselective bromination of thieno[2,3-b]pyridine has been described, which selectively targets the 4-position, yielding 4-bromothieno[2,3-b]pyridine. This intermediate is particularly useful for subsequent cross-coupling reactions, demonstrating its utility in drug discovery research . Another approach involves the synthesis of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives using Suzuki-Miyaura cross-coupling reactions and regioselective aza-[3+3] cycloaddition, indicating the chemical tunability of the photophysical properties of these compounds . Additionally, new routes for the synthesis of fused thieno[2,3-b]pyridines have been explored using fused 2(1H)-pyridinethiones as starting materials .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by the presence of a thiophene ring fused to a pyridine ring. The structural elucidation of these compounds is typically performed using techniques such as IR, (1)H, (13)C NMR, and mass spectrometry . The molecular engineering of these compounds allows for the modification of their electronic properties, as seen in the design of derivatives with specific photophysical characteristics .

Chemical Reactions Analysis

Thieno[2,3-b]pyridine and its derivatives undergo a variety of chemical reactions. For instance, the N-oxide of thieno[2,3-b]pyridine can be nitrated to produce nitrothieno[2,3-b]pyridine oxides, which can be further reduced or reacted with acetyl chloride to yield chlorothieno[2,3-b]pyridine oxides. These compounds have been explored for their potential as antimalarial drugs . Direct halogenation of thieno[2,3-b]pyridine has also been reported, leading to the formation of halo derivatives that can undergo further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by the substituents on the heterocyclic scaffold. The photophysical properties, such as fluorescence, can be tuned by selecting appropriate functional groups . The electronic properties, including HOMO and LUMO energy levels, are also modifiable, which is significant for the development of new microbicidal medicines . The reactivity of thieno[2,3-b]pyridine can be manipulated through electrophilic substitution and lithiation, leading to a variety of functionalized derivatives .

科学的研究の応用

1. Medicinal Chemistry and Drug Design Thieno[2,3-b]pyridine derivatives are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

2. Anticancer Activity Thieno[2,3-b]pyridine derivatives have been synthesized and measured for their anti-proliferative activity against triple-negative breast cancer MDA-MB-231 and colorectal cancer HCT-116 cells . The specific methods of application or experimental procedures are not detailed in the source.

3. Pim-1 Kinase Inhibition Thieno[2,3-b]pyridine derivatives have been synthesized as Pim-1 kinase inhibitors . Pim-1 kinase is a type of enzyme that has been associated with cancer progression, making it a target for anticancer drug development .

4. Treatment of Melanoma The first pyrrolo[2,3-b]pyridine-derived drug in literature is vemurafenib, a B-Raf enzyme inhibitor for the treatment of melanoma . B-Raf is a protein that is involved in sending signals inside cells and in cell growth. Mutations in the B-Raf gene can result in the protein being permanently activated, which can lead to uncontrolled cell growth and is associated with various types of cancer .

5. Antineoplastic Therapy Ceralasertib, a pyrrolo[2,3-b]pyridine-bearing compound, is under phase II trials as ATR kinase inhibitor for antineoplastic therapy . ATR kinase is a protein that is involved in cell cycle regulation, and its inhibition can lead to the death of cancer cells .

6. Pharmaceutical Intermediates Thieno[3,2-b]pyridin-7-ol is used for pharmaceutical intermediates, as drugs, food, cosmetics . Intermediates are compounds that are used in the synthesis of the final pharmaceutical product .

7. Antiviral Activity Thieno[2,3-b]pyridine derivatives have been reported to have antiviral activities . The specific methods of application or experimental procedures are not detailed in the source.

8. Anti-Inflammatory Activity Thieno[2,3-b]pyridine derivatives have been reported to have anti-inflammatory activities . The specific methods of application or experimental procedures are not detailed in the source.

9. Antimicrobial Activity Thieno[2,3-b]pyridine derivatives have been reported to have antimicrobial activities . The specific methods of application or experimental procedures are not detailed in the source.

10. Antidiabetic Activity Thieno[2,3-b]pyridine derivatives have been reported to have antidiabetic activities . The specific methods of application or experimental procedures are not detailed in the source.

11. Antihypertensive Activity Thieno[2,3-b]pyridine derivatives have been reported to have antihypertensive activities . The specific methods of application or experimental procedures are not detailed in the source.

12. Treatment of CNS Disorders Thieno[2,3-b]pyridine derivatives have been reported to be used in the treatment of CNS disorders . The specific methods of application or experimental procedures are not detailed in the source.

7. Antidermatophytic Activity Thieno[2,3-b]pyridine derivatives have been reported to have antidermatophytic activities . The specific methods of application or experimental procedures are not detailed in the source.

8. Anti-Alzheimer’s Activity Thieno[2,3-b]pyridine derivatives have been reported to have anti-Alzheimer’s activities . The specific methods of application or experimental procedures are not detailed in the source.

9. Insecticidal Activity Thieno[2,3-b]pyridine derivatives have been reported to have insecticidal activities . The specific methods of application or experimental procedures are not detailed in the source.

10. Osteogenic Activity Thieno[2,3-b]pyridine derivatives have been reported to have osteogenic activities . The specific methods of application or experimental procedures are not detailed in the source.

11. Treatment of Asthma and Chronic Obstructive Pulmonary Disease Pyridothienopyrimidines hybrids, which can be synthesized from Thieno[2,3-b]pyridine, act as promising inhibitors of phosphodiesterase IV, a target for the treatment of asthma and chronic obstructive pulmonary disease .

12. Optoelectronic Properties Different isomeric forms of thienothiophene, which can be synthesized from Thieno[2,3-b]pyridine, showed various applications such as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .

Safety And Hazards

Thieno[2,3-b]pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system10.

将来の方向性

Thieno[2,3-b]pyridine derivatives have shown potential in various areas of medicinal chemistry, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities1. Future research could focus on further optimizing these compounds for these applications11.

特性

IUPAC Name |

thieno[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c1-2-6-3-5-9-7(6)8-4-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZMHUCIDGHERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302650 | |

| Record name | Thieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]pyridine | |

CAS RN |

272-23-1 | |

| Record name | Thieno[2,3-b]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thieno[2,3-b]pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XG2YBX9JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

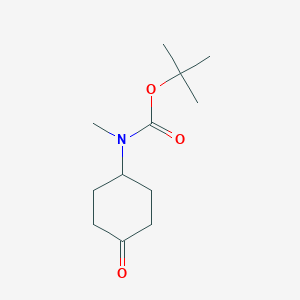

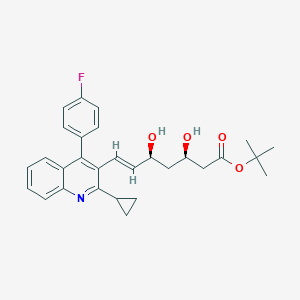

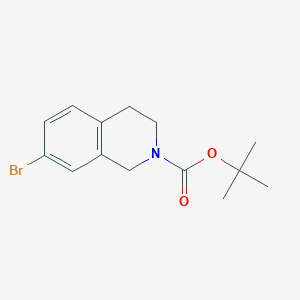

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

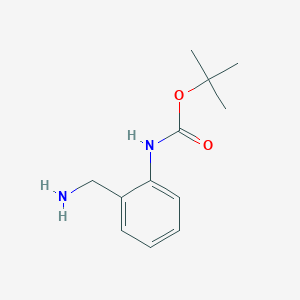

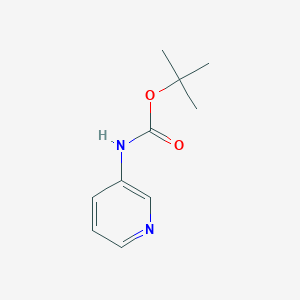

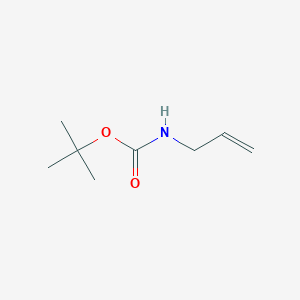

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

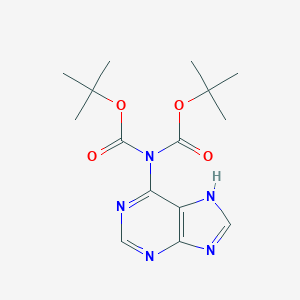

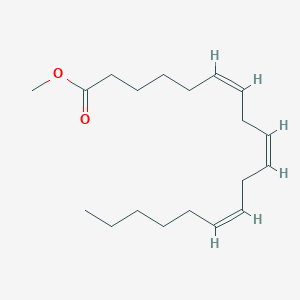

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)